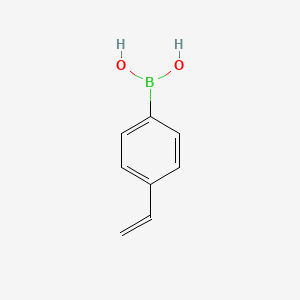

4-Vinylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMJEUJXWVZSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-94-7 | |

| Record name | Poly(4-vinylphenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10370281 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-04-9 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Vinylphenylboronic Acid from 4-Bromostyrene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-vinylphenylboronic acid from 4-bromostyrene (B1200502). This compound is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions and in the development of polymers and materials for biomedical applications. This document details two principal synthetic methodologies: the Grignard reaction and the Palladium-Catalyzed Miyaura Borylation. It includes detailed experimental protocols, a comparative summary of quantitative data, and visual diagrams of the reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in modern organic chemistry. Its structure incorporates a polymerizable vinyl group and a synthetically versatile boronic acid moiety. This unique combination allows for its use in the synthesis of a wide array of compounds, including biaryl compounds, functionalized polymers, and sensors. The synthesis of this reagent from the readily available precursor, 4-bromostyrene, is a key transformation for its accessibility in research and development. This guide will explore the two most common and effective methods for this synthesis.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound starting from 4-bromostyrene:

-

Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 4-bromostyrene, which then reacts with a trialkyl borate (B1201080) followed by hydrolysis.

-

Miyaura Borylation: A modern palladium-catalyzed cross-coupling reaction that directly converts the aryl bromide to a boronic ester, which is subsequently hydrolyzed to the boronic acid.

The choice between these methods often depends on factors such as functional group tolerance, available equipment, and desired scale of the reaction.

Experimental Protocols

Method 1: Grignard Reaction

This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.

Reaction Scheme:

Materials:

-

4-Bromostyrene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OCH₃)₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 3 M solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

-

-

Borylation:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M HCl solution until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes. A common procedure involves dissolving the crude solid in boiling water, followed by hot filtration and cooling to induce crystallization.[1]

-

Method 2: Palladium-Catalyzed Miyaura Borylation

This protocol is based on the widely used Miyaura borylation reaction for the synthesis of arylboronic esters.[2][3][4]

Reaction Scheme:

Materials:

-

4-Bromostyrene

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)

-

Base (e.g., Potassium acetate (B1210297) (KOAc) or Potassium phenoxide (KOPh))

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask or a sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromostyrene (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., KOAc, 3.0 equivalents).

-

Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.

-

-

Reaction:

-

Seal the vessel and heat the reaction mixture with stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation of the Boronic Ester:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound pinacol (B44631) ester can be purified by flash column chromatography on silica (B1680970) gel.

-

-

Hydrolysis to Boronic Acid (if required):

-

The isolated pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis. For many applications, such as subsequent Suzuki-Miyaura couplings, the stable pinacol ester can be used directly.

-

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

| Parameter | Grignard Reaction | Miyaura Borylation |

| Starting Material | 4-Bromostyrene | 4-Bromostyrene |

| Key Reagents | Mg, Trimethyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |

| Typical Catalyst | N/A | PdCl₂(dppf), Pd(PPh₃)₄ |

| Typical Base | N/A (Grignard is basic) | KOAc, KOPh |

| Reaction Temperature | -78 °C to reflux | 80-100 °C |

| Reported Yield | ~52% (for analogous 4-chlorostyrene)[1] | Typically good to excellent yields are reported for Miyaura borylations.[5] |

| Functional Group Tolerance | Limited (incompatible with acidic protons and some carbonyls) | High (tolerates esters, ketones, nitriles, etc.)[2] |

| Key Advantages | Uses inexpensive reagents. | High functional group tolerance, milder overall conditions for sensitive substrates. |

| Key Disadvantages | Requires strictly anhydrous conditions, sensitive to functional groups. | Higher cost of palladium catalysts and diboron (B99234) reagents. |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline powder.[6]

-

Melting Point: 190-193 °C (lit.).[1]

-

Solubility: Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[1]

-

¹H NMR Spectroscopy: (500 MHz, DMSO-d₆): δ 8.03 (br s, 2H), 7.76 (d, 2H, J = 8.2 Hz), 7.42 (d, 2H, J = 8.2 Hz), 6.72 (dd, 1H, J = 17.6, 11.1 Hz), 5.87 (d, 1H, J = 17.6 Hz), 5.28 (d, 1H, J = 11.1 Hz).[1]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Signaling Pathways and Reaction Mechanisms

Caption: Reaction mechanism for the synthesis of this compound via the Grignard reaction.

Caption: Catalytic cycle of the Miyaura borylation for the synthesis of this compound pinacol ester.

Experimental Workflows

Caption: Experimental workflow for the Grignard synthesis of this compound.

Caption: Experimental workflow for the Miyaura borylation synthesis of this compound pinacol ester.

References

- 1. This compound | 2156-04-9 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Purification and Characterization of 4-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification and characterization of 4-vinylphenylboronic acid, a versatile building block in organic synthesis and materials science.[1] this compound is particularly valuable for its role in Suzuki-Miyaura coupling reactions and the synthesis of functionalized polymers.[1][2] This document outlines detailed experimental protocols and presents key data to assist researchers in obtaining and verifying the purity of this important compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C8H9BO2[3][4] |

| Molecular Weight | 147.97 g/mol [4][5] |

| Appearance | White to light beige crystalline powder[3] |

| Melting Point | 190-193 °C (lit.)[2][5] |

| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[2][5] |

| pKa | 8.62 ± 0.17 (Predicted)[3] |

Purification of this compound

The purification of boronic acids can be challenging, but recrystallization is an effective method for obtaining high-purity this compound.[6]

Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

This protocol is adapted from a documented synthesis and purification procedure.[2]

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

In a separate flask, heat deionized water to boiling.

-

Add the minimum amount of hot water to the crude product to dissolve it completely.[7]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.[7]

-

Once the solution has reached room temperature, place it in an ice bath for at least 5 hours to maximize crystal formation.[2]

-

Collect the white solid by vacuum filtration, washing with a small amount of cold deionized water.[2]

-

Dry the purified product under vacuum overnight.[2]

Characterization of this compound

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of this compound.

Characterization Workflow

Caption: Workflow for the characterization of purified this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for structural confirmation.

Experimental Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 500 MHz).

-

Process the spectrum to determine chemical shifts, multiplicities, coupling constants, and integrations.

Expected ¹H NMR Data (500 MHz, DMSO-d₆): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.03 | br s | B(OH)₂ |

| 7.76 | d | Ar-H |

| 7.42 | d | Ar-H |

| 6.72 | dd | -CH=CH₂ |

| 5.87 | d | -CH=CH₂ (trans) |

| 5.28 | d | -CH=CH₂ (cis) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound.

Experimental Protocol (General): While a specific method for this compound is not detailed in the provided results, a general reverse-phase HPLC method for boronic acids can be employed.[8][9]

-

Column: A C18 column, such as a Newcrom R1 or XSelect Premier HSS T3, is suitable.[8][9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid for MS compatibility or phosphoric acid) is typically used.[8][9]

-

Detector: UV detection is appropriate for this compound.

-

Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.

-

Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.

Melting Point Determination

The melting point is a useful indicator of purity. The reported melting point for this compound is in the range of 190-193 °C.[2][5] A sharp melting point within this range suggests a high degree of purity.

Other Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule.

-

Raman Spectroscopy: Provides complementary vibrational information to FTIR.[4]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Conclusion

The successful application of this compound in research and development hinges on its purity. This guide provides the necessary protocols and data for the effective purification and comprehensive characterization of this key synthetic intermediate, ensuring reliable and reproducible results in subsequent applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2156-04-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. waters.com [waters.com]

Stability and Storage of 4-Vinylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-vinylphenylboronic acid (4-VPBA). Understanding the chemical stability of this versatile reagent is critical for its effective use in research, particularly in drug development and materials science, ensuring the reliability and reproducibility of experimental outcomes. This document outlines the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of 4-VPBA.

Overview of this compound Stability

This compound is a bifunctional molecule containing a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the synthesis of polymers and sensors. However, these functional groups also render the molecule susceptible to specific degradation pathways that can impact its purity and reactivity over time. The primary stability concerns for 4-VPBA are polymerization of the vinyl group and degradation of the boronic acid moiety through hydrolysis and oxidation.

Key Degradation Pathways

The principal routes of degradation for this compound are outlined below. Understanding these pathways is essential for implementing appropriate handling and storage procedures.

Polymerization

The vinyl group of 4-VPBA can undergo spontaneous radical polymerization, leading to the formation of poly(this compound). This process can be initiated by several factors:

-

Heat: Elevated temperatures can promote the formation of free radicals, initiating the polymerization chain reaction.

-

Light: Exposure to ultraviolet (UV) light can also generate radicals and trigger polymerization.

-

Oxygen: The presence of oxygen can facilitate the formation of peroxides, which can act as polymerization initiators.

-

Contaminants: Trace amounts of metal ions or other impurities can catalyze radical formation.

Polymerization is often visually indicated by a change in the physical appearance of the material, such as increased viscosity, cloudiness, or the formation of a solid mass.

Degradation of the Boronic Acid Moiety

The boronic acid group is susceptible to several degradation reactions:

-

Hydrolysis (Protodeboronation): In the presence of water, the carbon-boron bond can be cleaved, resulting in the formation of styrene (B11656) and boric acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

-

Oxidation: Boronic acids can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of various byproducts. This can be a concern during synthesis, purification, and long-term storage if the material is not protected from air.

-

Anhydride Formation: Like other boronic acids, 4-VPBA can undergo dehydration to form boroxines (anhydrides), which are cyclic trimers. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[1] | Minimizes the rate of both polymerization and chemical degradation. |

| Light | Store in a dark place, in an amber vial.[1] | Prevents light-induced radical formation and subsequent polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Excludes oxygen, which can initiate polymerization and oxidation. |

| Moisture | Keep container tightly closed in a dry environment. | Prevents hydrolysis of the boronic acid group. |

| Inhibitors | For long-term storage, consider the addition of a polymerization inhibitor. | Prevents spontaneous polymerization of the vinyl group. |

Use of Polymerization Inhibitors

Due to the high propensity of 4-VPBA to polymerize, the use of a radical inhibitor is highly recommended for long-term storage, especially if the material is not stored at low temperatures.

Phenothiazine (B1677639) (PTZ) is a widely used and effective inhibitor for vinyl monomers, including 4-VPBA.[1] It acts as a radical scavenger, terminating the polymerization chain reaction.

Table of Recommended Inhibitor Concentration:

| Inhibitor | Recommended Concentration | Notes |

| Phenothiazine (PTZ) | 100 - 500 ppm | Can be effective even at low concentrations and under elevated temperatures.[1] |

Solvent Compatibility and Stability

The choice of solvent can significantly impact the stability of this compound.

Table of Solvent Compatibility:

| Solvent Class | Examples | Compatibility and Stability Considerations |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Generally good solvents for dissolving 4-VPBA. Aprotic nature minimizes protodeboronation. However, ensure solvents are anhydrous to prevent hydrolysis. |

| Polar Protic | Water, Methanol, Ethanol | 4-VPBA has limited solubility in water but is soluble in alcohols. Protic solvents can facilitate the hydrolysis of the boronic acid group, especially at non-neutral pH. |

| Nonpolar | Toluene, Hexane | Poor solubility is expected. |

Experimental Protocols

Protocol for Adding a Polymerization Inhibitor

This protocol describes the addition of phenothiazine to this compound for enhanced stability during storage.

Materials:

-

This compound

-

Phenothiazine (PTZ)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Volumetric flask

-

Syringe or micropipette

-

Amber glass storage vial with a PTFE-lined cap

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

Prepare Inhibitor Stock Solution:

-

Accurately weigh 10 mg of phenothiazine.

-

Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.

-

Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]

-

-

Add Inhibitor to Monomer:

-

The target concentration for inhibitors is typically 100-500 ppm. For this example, a concentration of ~200 ppm will be used.

-

For 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).

-

If the this compound is a solid, dissolve it in a minimal amount of an anhydrous solvent.

-

Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the dissolved this compound.

-

-

Storage:

-

Thoroughly mix the solution.

-

If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to avoid thermal stress.

-

Transfer the stabilized 4-VPBA to an amber glass vial.

-

Flush the vial with an inert gas (argon or nitrogen) before sealing it tightly with a PTFE-lined cap.

-

Store the vial at -20°C in a dark place.

-

Protocol for a Quality Control Check for Polymerization

This protocol provides a quick method to assess the quality of this compound before use.

Procedure:

-

Visual Inspection:

-

Examine the material for any signs of polymerization, such as cloudiness, increased viscosity (if liquid at room temperature), or the presence of gels or solid particulates.

-

-

Solubility Test:

-

Place a small amount (10-20 mg) of the this compound in a vial.

-

Add 1 mL of a solvent in which the monomer should be readily soluble (e.g., THF, DMSO).

-

Agitate the mixture. The pure monomer should dissolve completely. The presence of insoluble material is a strong indication of polymer formation.[1]

-

-

¹H NMR Analysis:

-

Prepare a sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Look for:

-

Signaling Pathway Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented, research on the broader class of phenylboronic acids (PBAs) provides insights into their potential biological activities.

Phenylboronic acids have been shown to interact with key signaling networks involved in cancer cell migration. Specifically, they can inhibit the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer.

Furthermore, phenylboronic acids can target sialic acid, which is often overexpressed on the surface of cancer cells. This interaction provides a basis for the development of targeted drug delivery systems and diagnostic agents.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to fully characterize the stability of this compound. The following workflow outlines the key steps for conducting forced degradation studies and developing a stability-indicating analytical method.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. The primary degradation pathways are polymerization and degradation of the boronic acid moiety. Adherence to proper storage conditions, including low temperature, protection from light and oxygen, and the use of polymerization inhibitors, is essential to maintain the integrity of this compound. Regular quality control checks using techniques such as solubility tests and ¹H NMR are recommended. For in-depth stability analysis, a systematic approach involving forced degradation studies and the development of a validated stability-indicating HPLC method is crucial. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of this compound in their experimental work.

References

An In-depth Technical Guide on the Crystal Structure and Analysis of 4-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and analysis of 4-vinylphenylboronic acid. It is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, with a particular focus on applications in drug development.

Introduction

This compound (4-VPBA) is a versatile organic compound that has garnered significant interest in various scientific fields.[1][2] Structurally, it is an aromatic boronic acid featuring a vinyl group attached to a phenyl ring.[3] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex organic molecules.[1] Furthermore, its ability to form reversible covalent bonds with diols has led to its use in the development of sensors for biomolecules like glucose, and in the construction of drug delivery systems.[1] In the realm of drug development, phenylboronic acid derivatives are being explored for their potential in targeted cancer therapy.[4][5][6]

This guide delves into the detailed crystal structure of this compound, provides experimental protocols for its synthesis and crystallographic analysis, and explores its interactions with key biological signaling pathways relevant to cancer therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4-ethenylphenyl)boronic acid | [7] |

| Synonyms | p-Styrylboronic acid, 4-Vinylbenzeneboronic acid | [1] |

| CAS Number | 2156-04-9 | [7] |

| Molecular Formula | C₈H₉BO₂ | [7] |

| Molecular Weight | 147.97 g/mol | [7] |

| Melting Point | 190-193 °C | [8] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran (B95107), and diethyl ether. Slightly soluble in water. | [9][10] |

Crystal Structure and Analysis

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126143 .[7]

Crystallographic Data

The detailed crystallographic data for this compound, as obtained from the Crystallographic Information File (CIF), will be presented in the following tables. This data provides precise information about the unit cell dimensions, bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding intermolecular interactions.

Table 2: Crystal Data and Structure Refinement for this compound (CCDC 126143)

| Parameter | Value |

| Empirical formula | C₈H₉BO₂ |

| Formula weight | 147.97 |

| Temperature | Data not available in search results |

| Wavelength | Data not available in search results |

| Crystal system | Data not available in search results |

| Space group | Data not available in search results |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available % |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Table 3: Selected Bond Lengths (Å) for this compound (CCDC 126143)

| Atom 1 | Atom 2 | Length (Å) |

| B1 | O1 | Data not available |

| B1 | O2 | Data not available |

| B1 | C1 | Data not available |

| C7 | C8 | Data not available |

| ... | ... | ... |

Table 4: Selected Bond Angles (°) for this compound (CCDC 126143)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | B1 | O2 | Data not available |

| O1 | B1 | C1 | Data not available |

| O2 | B1 | C1 | Data not available |

| C7 | C8 | ... | Data not available |

| ... | ... | ... | ... |

(Note: The specific quantitative data for Tables 2, 3, and 4 are pending retrieval from the Crystallographic Information File (CIF) associated with CCDC deposition number 126143.)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate (B1201080) ester.[9]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

3M Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

Grignard Reagent Formation: 4-vinylphenylmagnesium chloride is prepared by reacting 4-chlorostyrene with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of aqueous HCl (3M).

-

Extraction: The product is extracted from the aqueous layer using diethyl ether.

-

Purification: The combined organic layers are dried and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement within the crystal lattice.[11][12]

General Procedure:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction.

Role in Drug Development and Signaling Pathways

Phenylboronic acids and their derivatives have emerged as a promising class of compounds in drug development, particularly in oncology.[5][6] Their mechanism of action is often attributed to their ability to interact with specific biological targets and modulate key signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

Recent studies have shown that phenylboronic acid (PBA) can act as an inhibitor of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[1][5] These proteins are crucial regulators of the actin cytoskeleton and are involved in a wide range of cellular processes such as cell migration, adhesion, and proliferation.[1] Dysregulation of Rho GTPase signaling is a hallmark of many cancers, contributing to tumor progression and metastasis.

The inhibition of RhoA, Rac1, and Cdc42 by PBA and its derivatives can disrupt downstream signaling cascades that are critical for cancer cell motility and invasion.[1]

Caption: Inhibition of the Rho GTPase signaling pathway.

Targeting Sialic Acid on Cancer Cells

Another important aspect of the therapeutic potential of phenylboronic acids is their ability to selectively bind to sialic acids.[5] Sialic acids are terminal sugars on the glycan chains of cell surface glycoproteins and glycolipids. Cancer cells often exhibit aberrant glycosylation patterns, leading to an overexpression of sialic acids on their surface. This "hypersialylation" is implicated in tumor progression, metastasis, and immune evasion.

The interaction between phenylboronic acids and sialic acids is a reversible covalent bond. This specific binding can be exploited for targeted drug delivery, where nanoparticles or other therapeutic agents functionalized with phenylboronic acid can selectively target cancer cells. Furthermore, this interaction can disrupt signaling pathways that are dependent on sialic acid-mediated cell-cell or cell-matrix interactions, thereby inhibiting cancer cell adhesion and migration.

Caption: Targeting sialic acid on cancer cells.

Conclusion

This compound is a compound of significant interest due to its versatile applications in organic synthesis and its emerging role in the development of novel therapeutics. This guide has provided a detailed overview of its physicochemical properties, a framework for understanding its crystal structure, and standardized protocols for its synthesis and analysis. The exploration of its interaction with the Rho GTPase and sialic acid-related signaling pathways highlights its potential as a scaffold for the design of targeted anti-cancer agents. Further research into the precise molecular interactions and downstream cellular effects will be crucial in fully realizing the therapeutic potential of this compound and its derivatives.

References

- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. CCDC CIF [chem.gla.ac.uk]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. The role of sialic acid in pathological cell communication and signaling - Global Partnerships - University of Queensland [global-partnerships.uq.edu.au]

- 12. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

Spectroscopic Profile of 4-Vinylphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-vinylphenylboronic acid (4-VPBA), a versatile reagent in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.03 | br s | - | B(OH)₂ |

| 7.76 | d | 8.2 | Ar-H |

| 7.42 | d | 8.2 | Ar-H |

| 6.72 | dd | 17.6, 11.1 | -CH=CH₂ |

| 5.87 | d | 17.6 | -CH=CH₂ (trans) |

| 5.28 | d | 11.1 | -CH=CH₂ (cis) |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary, vinyl-substituted) |

| ~137 | -CH=CH₂ |

| ~135 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | -CH=CH₂ |

| Note: | The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation. |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3200 | O-H stretch (boronic acid) | Strong, Broad |

| ~3080 | =C-H stretch (vinyl & aromatic) | Medium |

| ~2900 | C-H stretch (aliphatic) | Weak |

| ~1630 | C=C stretch (vinyl) | Medium |

| ~1600, ~1490, ~1400 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1350 | B-O stretch | Strong |

| ~1090 | C-O stretch | Strong |

| ~990, ~910 | =C-H bend (vinyl out-of-plane) | Strong |

| ~850 | C-H bend (aromatic out-of-plane) | Strong |

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 148.07 | [M]⁺ (Calculated for C₈H₉BO₂) |

Note: Experimental mass spectrometry data is not consistently reported in publicly available literature. The value presented is the calculated molecular weight.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following sections outline generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters (General):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-10 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum.

Data Acquisition and Processing:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Peak positions are identified and assigned to corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters (General):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid to aid ionization.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Positive or negative ion mode should be tested to determine the optimal response.

-

Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Commercial Sources and Purity of 4-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenylboronic acid (4-VPBA) is a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. Its vinyl group allows for polymerization, while the boronic acid moiety enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the commercial availability of 4-VPBA, its typical purity specifications, common impurities, and detailed methodologies for its analysis. This information is crucial for researchers and developers to ensure the quality and consistency of their starting materials, which is paramount for reproducible and reliable results in research and manufacturing.

Commercial Sources and Purity

This compound is readily available from a range of chemical suppliers. The purity of commercially available 4-VPBA typically ranges from 95% to over 97%. A significant consideration when sourcing this reagent is the potential presence of its cyclic anhydride, the corresponding boroxine (B1236090), which can form through dehydration. Some suppliers explicitly state that their product contains varying amounts of this anhydride.

Below is a summary of major commercial suppliers and their typical purity specifications for this compound.

| Supplier | Product Number (Example) | Stated Purity | Notes |

| Sigma-Aldrich | 417580 | ≥95% | - |

| TCI Chemicals | V0075 | 97.0% to 114.0% (Neutralization titration)[1] | Contains varying amounts of anhydride. The upper range of the titration purity likely accounts for the presence of the boroxine form.[1] |

| Boron Molecular | BM809 | 95%[2] | - |

| Chem-Impex | 02456 | 95 - 105% (Assay by titration) | - |

| FUJIFILM Wako | 325-84403 | >97.0% | - |

Common Impurities

The primary impurity often found in this compound is its trimeric anhydride, triphenylboroxine. This impurity arises from the reversible dehydration of the boronic acid.

Structure of this compound and its corresponding Boroxine:

-

This compound: H₂C=CHC₆H₄B(OH)₂

-

Triphenylboroxine: A six-membered ring with alternating boron and oxygen atoms, with a 4-vinylphenyl group attached to each boron atom.

Other potential impurities may stem from the synthetic route used for its preparation. A common laboratory and industrial synthesis involves the reaction of a Grignard reagent, 4-vinylphenylmagnesium halide, with a trialkyl borate (B1201080) followed by hydrolysis[3]. Potential byproducts and impurities from this process can include:

-

Benzeneboronic acid: Arising from the presence of benzene (B151609) in the starting materials or as a byproduct.

-

Unreacted starting materials: Such as 4-bromostyrene (B1200502) or 4-chlorostyrene.

-

Homocoupling products: Biphenyl derivatives formed from the Grignard reagent.

-

Polymeric material: Due to the reactive nature of the vinyl group, polymerization can occur, especially under certain storage and handling conditions.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the boronic acid from its impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of the absolute purity against a certified reference material.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of this compound using RP-HPLC. Method optimization may be required depending on the specific instrument and column used.

a. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable mobile phase modifier)

-

This compound sample

-

Volumetric flasks and pipettes

b. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

c. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

a. Instrumentation and Materials:

-

NMR spectrometer (400 MHz or higher is recommended)

-

5 mm NMR tubes

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

This compound sample

-

Analytical balance (accurate to at least 0.01 mg)

b. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is often sufficient for accurate quantification).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

-

Spectral Width: A standard proton spectral width (e.g., -2 to 12 ppm).

d. Data Processing and Analysis:

-

Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved signal from this compound (e.g., the vinyl protons or aromatic protons) and a well-resolved signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial sample of this compound.

Caption: Workflow for the purity assessment of this compound.

Conclusion

For scientists and researchers in drug development and materials science, a thorough understanding of the commercial sources and purity of key reagents like this compound is critical. While commercially available with purities generally suitable for many applications, the potential for impurities, particularly the boroxine anhydride, necessitates careful analytical verification. The detailed HPLC and qNMR protocols provided in this guide offer robust methods for the comprehensive purity assessment of this compound, enabling researchers to proceed with confidence in the quality of their starting materials.

References

An In-depth Technical Guide to the Dehydration and Anhydride Formation of 4-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in the fields of materials science, organic synthesis, and drug development. Its structure, featuring both a polymerizable vinyl group and a reactive boronic acid moiety, allows for its use as a monomer in the creation of functional polymers and as a coupling partner in palladium-catalyzed cross-coupling reactions. A key characteristic of this compound, like other boronic acids, is its propensity to undergo reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration for its storage, handling, and application, as the reactivity and physical properties of the two forms can differ significantly. This technical guide provides a comprehensive overview of the dehydration of this compound to its corresponding boroxine, 2,4,6-tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.

Dehydration and Boroxine Formation: The Equilibrium

The dehydration of this compound is a reversible condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. This cyclic trimer is a type of boroxine.

The equilibrium between the boronic acid and the boroxine can be influenced by several factors, including temperature, concentration, and the presence or absence of water. The formation of the boroxine is an entropically driven process due to the release of three water molecules.[1][2] This means that at higher temperatures and in non-aqueous solvents, the equilibrium tends to favor the formation of the boroxine.[1] Conversely, in the presence of water, the equilibrium shifts back towards the boronic acid.[3][4] It is important to note that commercial samples of this compound often contain varying amounts of the corresponding boroxine anhydride.

Dehydration Equilibrium of this compound

Caption: Reversible dehydration of this compound to its trimeric anhydride, a boroxine.

Quantitative Data

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K [1]

| Substituent (R) | K (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| OMe | 1.40 | -0.8 | 13.5 | 14.3 |

| Me | 0.45 | 2.0 | 14.3 | 12.3 |

| H | 0.32 | 2.8 | 14.3 | 11.5 |

| F | 0.13 | 5.0 | 16.2 | 11.2 |

| Cl | 0.08 | 6.3 | 17.5 | 11.2 |

| CN | 0.01 | 11.4 | 20.6 | 9.2 |

Data from Tokunaga, Y. et al. (2002). Note that data for the 4-vinyl substituent is not provided in this study but the trend suggests that as an electron-donating group, it would likely have a K value greater than that of the unsubstituted phenylboronic acid.

Experimental Protocols

The preparation of the boroxine of this compound can be achieved through the removal of water from the boronic acid, typically by azeotropic distillation. The following are general procedures that can be adapted for this purpose.

General Procedure A: Dehydration via Azeotropic Distillation

This procedure is adapted from a general method for the synthesis of boroxines.[1]

Workflow for General Procedure A

Caption: Experimental workflow for the synthesis of boroxine via azeotropic distillation.

Detailed Steps:

-

A solution of this compound in a solvent that forms an azeotrope with water (e.g., toluene, benzene) is prepared in a round-bottom flask.

-

A Dean-Stark apparatus and a condenser are attached to the flask.

-

The reaction mixture is heated to reflux. The water-solvent azeotrope distills and is collected in the Dean-Stark trap, with the solvent returning to the flask.

-

The reaction is monitored for completion, which is indicated by the cessation of water collection in the trap.

-

After completion, the solvent is removed under reduced pressure to yield the crude boroxine.

-

The product can be further purified by recrystallization or chromatography if necessary.

General Procedure B: Dehydration in a Refluxing Solvent

This is another general method for the dehydration of boronic acids.[5]

Workflow for General Procedure B

Caption: Experimental workflow for the synthesis of boroxine by refluxing in a solvent.

Detailed Steps:

-

This compound is suspended in a suitable organic solvent (e.g., toluene) in a round-bottom flask equipped with a condenser.

-

The suspension is heated to reflux for a predetermined period (e.g., 12 hours).[5]

-

The mixture is then cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue, which will be a mixture of the boroxine, unreacted boronic acid, and residual water, can be analyzed by ¹H NMR to determine the composition.[5]

Characterization Data

The conversion of this compound to its boroxine can be monitored and the product characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and its Boroxine

| Spectroscopic Technique | This compound | 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane |

| ¹H NMR (CDCl₃) | δ 8.03 (br s, 2H, B-OH), 7.76 (d, 2H), 7.42 (d, 2H), 6.72 (dd, 1H), 5.87 (d, 1H), 5.28 (d, 1H)[6] | δ 8.19 (d, J = 8.0 Hz, 6H), 7.54 (d, J = 8.0 Hz, 6H), 6.81 (dd, J = 17.6, 10.9 Hz, 3H), 5.92 (d, J = 17.6 Hz, 3H), 5.40 (d, J = 10.9 Hz, 3H)[1] |

| ¹³C NMR | Not available in the search results. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[7] | Not available in the search results. The carbon attached to boron is often not observed or is very broad.[7] |

| ¹¹B NMR | Typically in the range of δ 27-30 ppm. | Generally shifted slightly downfield from the corresponding boronic acid, in the range of δ 31-33 ppm for aryl and vinyl boroxines.[8] |

| FTIR (cm⁻¹) | A broad O-H stretch around 3200-3600 cm⁻¹. Strong B-O stretching vibrations. | Disappearance or significant reduction of the broad O-H stretch. Characteristic B-O-B stretching vibrations of the boroxine ring. |

| Mass Spectrometry | [M+H]⁺ or other relevant ions corresponding to the monomeric mass. | Ions corresponding to the trimeric boroxine mass would be expected, although fragmentation can occur. |

Conclusion

The dehydration of this compound to its trimeric anhydride, a boroxine, is a fundamental and reversible process that significantly impacts its properties and applications. Understanding the equilibrium and having access to reliable experimental protocols for the controlled formation and characterization of the boroxine are crucial for researchers in various fields. This guide provides a consolidated resource of the available quantitative data, experimental methodologies, and spectroscopic information to aid in the effective utilization of this versatile compound. Further research to determine the specific thermodynamic parameters for the this compound/boroxine equilibrium and a more comprehensive spectroscopic characterization of the pure boroxine would be of great benefit to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to the pKa and Acidity of 4-vinylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-vinylphenylboronic acid, an organoboron compound of significant interest in organic synthesis, materials science, and drug development.[1][2] The document outlines the fundamental principles of its acidity, presents quantitative pKa data, details experimental and computational methodologies for its determination, and illustrates key concepts and processes through structured diagrams.

Introduction to this compound

This compound, also known as p-styrylboronic acid, is an aromatic organoboronic acid featuring a vinyl group attached to a benzene (B151609) ring, which is in turn bonded to a boronic acid moiety (-B(OH)₂).[1] It typically exists as a white to off-white crystalline solid.[1] Its bifunctionality, possessing both a reactive vinyl group for polymerization and a versatile boronic acid group for cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules, functionalized polymers, and advanced materials.[2][3][4] Its applications are prominent in Suzuki-Miyaura coupling reactions, the development of sensors for biomolecules like glucose, and the creation of novel drug delivery systems.[2]

The Acidity of Arylboronic Acids

Boronic acids (R-B(OH)₂) are Lewis acids, meaning they can accept a pair of electrons.[5] The boron atom, with its vacant p-orbital, readily accepts a hydroxide (B78521) ion (OH⁻) from an aqueous solution to form a more stable, tetrahedral boronate complex (R-B(OH)₃⁻). This equilibrium is the source of its Brønsted acidity.

The acidity, and therefore the pKa, of an arylboronic acid is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting negative charge on the boronate anion. Conversely, electron-donating groups decrease acidity (raise pKa).[6][7] Arylboronic acids are typically more acidic than their alkyl counterparts, with pKa values generally falling within the 4 to 10 range.[6]

Quantitative pKa Data

The pKa of this compound has been determined through predictive methods. For comparison, the experimental pKa of the parent compound, phenylboronic acid, is also provided.

| Compound | Formula | pKa Value | Determination Method |

| This compound | C₈H₉BO₂ | 8.62 ± 0.17 | Predicted[1][8] |

| Phenylboronic Acid | C₆H₇BO₂ | 8.64 - 8.90 | Experimental[6] |

The vinyl group at the para position has a mild electron-withdrawing effect, which is reflected in a predicted pKa value slightly lower than or within the range of unsubstituted phenylboronic acid.

Methodologies for pKa Determination

Accurate determination of pKa is critical for understanding and optimizing reaction conditions, formulation development, and biological activity. Several methods are employed for this purpose.

Potentiometric titration is a standard and reliable method for determining the pKa of acidic and basic compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Workflow:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile) to ensure solubility.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using an autotitrator (e.g., Mettler-Toledo DL-53).[10]

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).

-

pKa Calculation: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate base. The data is often fitted to a modified Henderson-Hasselbalch equation for precision.[10]

Caption: Workflow for pKa determination by potentiometric titration.

This method is useful when the acidic and basic forms of a compound have distinct ultraviolet-visible absorption spectra.

Workflow:

-

Solution Preparation: A series of buffer solutions with precisely known pH values are prepared.

-

Sample Addition: A small, constant amount of a stock solution of this compound is added to each buffer solution.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded. A significant change in the UV spectra of arylboronic acids is often observed upon ionization.[10]

-

Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the pKa of the compound.

Quantum chemical calculations provide a theoretical means to estimate pKa values. This approach is valuable for screening compounds or when experimental determination is challenging.

Methodology: A common computational procedure involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in an aqueous solution.[6]

-

Conformational Analysis: The low-energy conformations of both the neutral boronic acid (ArB(OH)₂) and its conjugate boronate base (ArB(OH)₃⁻) are identified.

-

Energy Calculation: The free energies of the acid, its conjugate base, and a proton in aqueous solution are calculated using quantum chemistry methods (e.g., M06-2X/6-31+G(d,p)).[6]

-

pKa Calculation: The pKa is then calculated using the following thermodynamic relationship: pKa = ΔG / (2.303 * RT) where ΔG is the free energy of the dissociation reaction, R is the gas constant, and T is the temperature in Kelvin. To achieve accurate results, it is crucial to consider the contributions of different possible conformations of the hydroxyl groups and any substituents.[6]

Key Chemical Principles and Applications

The acidity of this compound is central to its utility in chemical synthesis.

The fundamental acidic character of this compound arises from the equilibrium between the trigonal planar acid and the tetrahedral boronate anion in the presence of a Lewis base like water or hydroxide. This reversible formation of covalent complexes is also key to its use in sensors for diols (e.g., sugars).[5]

Caption: Equilibrium of boronic acid and its tetrahedral boronate anion.

This compound is an essential reagent in Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction for forming carbon-carbon bonds. The reaction mechanism requires a base to activate the boronic acid, converting it to the more nucleophilic boronate species, which then participates in the transmetalation step of the palladium catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile chemical building block whose utility is fundamentally linked to its Lewis acidity. With a predicted pKa of approximately 8.62, its reactivity can be precisely controlled in various synthetic applications, most notably in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. The methodologies outlined in this guide, from experimental titrations to computational predictions, provide the necessary tools for researchers to accurately characterize and effectively utilize this and other related arylboronic acids in the fields of drug discovery, chemical synthesis, and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2156-04-9 [chemicalbook.com]

- 4. 4-乙烯基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2156-04-9 [amp.chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. DSpace [kuscholarworks.ku.edu]

In-Depth Technical Guide on the Thermal Properties of Poly(4-vinylphenylboronic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(4-vinylphenylboronic acid) (P4VPBA), a polymer of significant interest in biomedical and pharmaceutical applications due to its unique responsive behavior. Understanding the thermal stability and transitions of P4VPBA is critical for its processing, storage, and application in drug delivery systems and other advanced materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.

Core Thermal Properties

The thermal behavior of poly(this compound) and its derivatives is characterized by its glass transition temperature (Tg) and its decomposition profile under thermal stress. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) and its common precursor, poly(this compound, pinacol (B44631) ester), the Tg is notably high.

Differential Scanning Calorimetry (DSC) of high molar mass poly(this compound, pinacol ester) has revealed a high glass-transition temperature of 220 °C.[1] This elevated Tg is attributed to unusual reactive events that occur at temperatures above 120 °C.[1] These events involve a reversible ring-opening of the pinacol boronate esters, leading to the formation of a densely crosslinked network.[1] This dynamic crosslinking significantly restricts polymer chain mobility, thus increasing the glass transition temperature.

While the Tg of the unprotected poly(this compound) has not been explicitly reported in the reviewed literature, it is expected to be influenced by intermolecular hydrogen bonding between the boronic acid moieties, which would also contribute to a high glass transition temperature.

Table 1: Glass Transition Temperatures of P4VPBA Derivatives